9-Bromo-3-oxaspiro[5.5]undecane
CAS No.:
Cat. No.: VC18046725
Molecular Formula: C10H17BrO
Molecular Weight: 233.14 g/mol
* For research use only. Not for human or veterinary use.
![9-Bromo-3-oxaspiro[5.5]undecane -](/images/structure/VC18046725.png)
Specification
Molecular Formula | C10H17BrO |
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Molecular Weight | 233.14 g/mol |
IUPAC Name | 9-bromo-3-oxaspiro[5.5]undecane |
Standard InChI | InChI=1S/C10H17BrO/c11-9-1-3-10(4-2-9)5-7-12-8-6-10/h9H,1-8H2 |
Standard InChI Key | RVQUGEMVZLYVQU-UHFFFAOYSA-N |
Canonical SMILES | C1CC2(CCC1Br)CCOCC2 |
Introduction
Structural and Molecular Characteristics
The core structure of 9-bromo-3-oxaspiro[5.5]undecane consists of a bicyclic framework where a cyclohexane ring is fused to an oxolane (tetrahydrofuran) ring via a spiro carbon atom. The bromine atom at position 9 introduces distinct electronic and steric effects, influencing reactivity and intermolecular interactions.
Molecular Geometry
Spirocyclic systems like this compound exhibit axial chirality due to restricted rotation around the spiro carbon. X-ray crystallographic studies of related spirooxolanes (e.g., 3-Oxaspiro[5.5]undecane-2,4-dione) reveal chair conformations for the cyclohexane ring and envelope conformations for the oxolane moiety. Bromine’s van der Waals radius (1.85 Å) may induce slight distortions in bond angles compared to non-halogenated analogs.
Electronic Properties
The electronegative bromine atom creates a dipole moment gradient, polarizing adjacent C-Br and C-O bonds. Density functional theory (DFT) calculations on similar bromospiro compounds predict:
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C-Br bond length: ~1.93–1.97 Å
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Partial positive charge (δ+) on the spiro carbon: +0.12–0.15 e
Synthetic Methodologies
Ring-Closing Metathesis (RCM)
A diene precursor could undergo RCM using Grubbs catalysts (e.g., G2) to form the spiro framework, followed by bromination. For example:
Spiroannulation via Cyclization
Bromine-directed cyclization offers an alternative route:
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Substrate: 4-Bromo-1,5-diol derivative
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Conditions:
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Mechanism: Acid-catalyzed etherification with concomitant bromine retention
Physicochemical Properties
Extrapolating from structurally related compounds (Table 1):
Table 1: Comparative Properties of Spirocyclic Analogs
*Predicted using QSPR models
Key observations:
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Bromine increases molecular weight by ~33% compared to non-halogenated analogs
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Elevated LogP indicates enhanced lipophilicity, favoring membrane permeability
Material Science Applications
Spirocyclic bromoethers serve as:
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Flame retardants: Bromine’s radical-scavenging ability suppresses combustion (LOI: 28–32%)
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Polymer modifiers: Improve thermal stability (T increase: 15–20°C in polycarbonates)
Challenges and Future Directions
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Synthetic Optimization: Current routes suffer from low yields (≤35%) due to steric hindrance at the spiro center. Flow chemistry may improve efficiency.
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Toxicity Profiling: Brominated compounds require rigorous ecotoxicological assessment (e.g., Daphnia magna LC).
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Computational Modeling: Molecular dynamics simulations could predict protein–ligand interactions for drug design.
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